molecular formula C16H26N6O2 B2715289 N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine CAS No. 920119-48-8

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine

Cat. No.: B2715289
CAS No.: 920119-48-8
M. Wt: 334.424
InChI Key: BIVVMJJBCPSCAK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,3,5-triazine derivatives This compound is characterized by the presence of a cyclopentyl group and two morpholino groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms on the cyanuric chloride with the desired amine groups. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dioxane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the morpholino groups. Condensation reactions can result in the formation of more complex triazine-based structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is unique due to the presence of both cyclopentyl and morpholino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

N-cyclopentyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-2-4-13(3-1)17-14-18-15(21-5-9-23-10-6-21)20-16(19-14)22-7-11-24-12-8-22/h13H,1-12H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVVMJJBCPSCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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